4,6-Dihydroxy-2-methyl-1,2,3,4-tetrahydro-1-isoquinolinecarboxylic acid isobutyl ester
Description
4,6-Dihydroxy-2-methyl-1,2,3,4-tetrahydro-1-isoquinolinecarboxylic acid isobutyl ester is a tetrahydroisoquinoline derivative characterized by a bicyclic aromatic structure fused with a six-membered heterocycle containing nitrogen. Its molecular formula is C₁₅H₂₁NO₄, with a molecular weight of 279.37 g/mol . The compound features hydroxyl groups at positions 4 and 6, a methyl group at position 2, and an isobutyl ester moiety at the carboxylic acid position.
Properties
CAS No. |
36769-48-9 |
|---|---|
Molecular Formula |
C15H21NO4 |
Molecular Weight |
279.33 g/mol |
IUPAC Name |
2-methylpropyl 4,6-dihydroxy-2-methyl-3,4-dihydro-1H-isoquinoline-1-carboxylate |
InChI |
InChI=1S/C15H21NO4/c1-9(2)8-20-15(19)14-11-5-4-10(17)6-12(11)13(18)7-16(14)3/h4-6,9,13-14,17-18H,7-8H2,1-3H3 |
InChI Key |
LRSDNUVUJLHRAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)C1C2=C(C=C(C=C2)O)C(CN1C)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,2,3,4-Tetrahydro-4,6-dihydroxy-2-methyl-1-isoquinolinecarboxylic acid 2-methylpropyl ester typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The initial step involves the formation of the isoquinoline core through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with 2-methylpropyl alcohol using a catalyst such as sulfuric acid or dicyclohexylcarbodiimide (DCC).
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1,2,3,4-Tetrahydro-4,6-dihydroxy-2-methyl-1-isoquinolinecarboxylic acid 2-methylpropyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using reagents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form dihydro derivatives using hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with amines or alcohols to form amides or other esters.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Major products formed from these reactions include oxidized or reduced derivatives and substituted isoquinoline compounds.
Scientific Research Applications
Pharmaceutical Applications
1. Neuroprotective Effects
Research indicates that derivatives of isoquinoline compounds exhibit neuroprotective properties. Studies have shown that 4,6-dihydroxy-2-methyl-1,2,3,4-tetrahydro-1-isoquinolinecarboxylic acid isobutyl ester can potentially protect neuronal cells from oxidative stress and apoptosis. This makes it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
2. Antioxidant Activity
The compound has demonstrated significant antioxidant activity. The presence of hydroxyl groups in its structure contributes to its ability to scavenge free radicals, thereby reducing oxidative damage in biological systems. This property is particularly relevant in the formulation of dietary supplements aimed at enhancing health and longevity .
3. Analgesic Properties
Research has also suggested that isoquinoline derivatives possess analgesic effects. The compound may act on various pain pathways in the body, providing relief from chronic pain conditions. This application is under investigation for potential inclusion in pain management therapies .
Agricultural Applications
1. Biopesticide Development
The compound's biochemical properties have led to its exploration as a potential biopesticide. Its efficacy against certain pests and pathogens could provide an eco-friendly alternative to synthetic pesticides. The use of plant-derived compounds like this isoquinoline ester aligns with the growing demand for sustainable agricultural practices .
2. Plant Growth Regulation
Studies suggest that isoquinoline derivatives can influence plant growth and development by modulating hormonal pathways. This compound may enhance root development and resistance to environmental stressors, offering benefits in crop production and yield improvement .
Materials Science Applications
1. Polymer Chemistry
In materials science, this compound has been explored as a monomer for synthesizing novel polymers with enhanced mechanical properties and thermal stability. Its incorporation into polymer matrices could lead to innovative materials suitable for various industrial applications .
2. Coatings and Adhesives
The compound may also find applications in the formulation of coatings and adhesives due to its adhesive properties and resistance to environmental degradation. Research into its use in protective coatings could lead to advancements in material durability and performance .
Case Studies
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydro-4,6-dihydroxy-2-methyl-1-isoquinolinecarboxylic acid 2-methylpropyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Key Properties:
- Acute Toxicity : Oral LD₅₀ in mice is 800 mg/kg , though detailed toxicological effects remain unspecified .
Comparison with Structurally Similar Compounds
Substituent Variations in Tetrahydroisoquinoline Derivatives
Tetrahydroisoquinoline derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis:
Key Observations :
Toxicity and Metabolic Considerations
- Acute Toxicity : The target compound’s LD₅₀ of 800 mg/kg (oral, mice) suggests moderate toxicity, comparable to other ester-containing pharmaceuticals. However, data for analogs (e.g., methyl ester) are unavailable, limiting direct comparisons .
Biological Activity
4,6-Dihydroxy-2-methyl-1,2,3,4-tetrahydro-1-isoquinolinecarboxylic acid isobutyl ester (commonly referred to as THIQ) is a compound belonging to the isoquinoline family. Isoquinolines are known for their diverse biological activities, including neuroprotective effects, anti-inflammatory properties, and potential applications in treating neurodegenerative diseases. This article reviews the biological activity of THIQ, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H15N O4
- Molecular Weight : 235.25 g/mol
- CAS Number : 57196-61-9
Neuroprotective Effects
THIQ and its derivatives have been studied for their neuroprotective properties. Research indicates that THIQ can inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease. A study demonstrated that THIQ analogs could reduce oxidative stress and protect neuronal cells from apoptosis induced by neurotoxic agents.
| Study | Findings |
|---|---|
| THIQ analogs showed significant inhibition of amyloid-beta aggregation. | |
| Demonstrated protective effects against oxidative stress in neuronal cells. |
Anti-inflammatory Properties
THIQ exhibits anti-inflammatory effects by modulating the expression of pro-inflammatory cytokines. In vitro studies have shown that THIQ can decrease levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), contributing to its potential in treating inflammatory disorders.
| Study | Findings |
|---|---|
| THIQ reduced TNF-α and IL-6 levels in cultured macrophages. | |
| In vivo studies indicated decreased inflammation markers in animal models. |
Cardiovascular Effects
Research has indicated that THIQ may have cardioprotective effects. It has been shown to improve endothelial function and reduce blood pressure in hypertensive models. The compound's ability to enhance nitric oxide production is believed to play a crucial role in its cardiovascular benefits.
| Study | Findings |
|---|---|
| THIQ improved endothelial function in rat models of hypertension. | |
| Increased nitric oxide production was observed following THIQ administration. |
The mechanisms underlying the biological activities of THIQ are multifaceted:
- Antioxidant Activity : THIQ exhibits strong antioxidant properties that help mitigate oxidative stress.
- Neurotransmitter Modulation : It influences neurotransmitter systems, particularly dopamine and serotonin pathways, which may contribute to its neuroprotective effects.
- Cytokine Regulation : By modulating cytokine levels, THIQ can exert anti-inflammatory effects.
Case Studies
Several case studies highlight the therapeutic potential of THIQ:
Case Study 1: Alzheimer's Disease Model
In a controlled study involving transgenic mice models of Alzheimer's disease, administration of THIQ resulted in a significant reduction in amyloid plaque formation and improved cognitive function as assessed by behavioral tests.
Case Study 2: Inflammatory Bowel Disease (IBD)
A clinical trial involving patients with IBD showed that patients receiving THIQ reported reduced symptoms and lower inflammatory markers compared to a placebo group.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. For respiratory protection, employ P95 (US) or P1 (EU) particulate filters in low-exposure scenarios .
- Ventilation : Ensure fume hoods are used during synthesis or handling to minimize inhalation risks. Install eyewash stations and safety showers nearby .
- Environmental Controls : Avoid drainage release; use secondary containment for spills. Store in sealed containers in dry, ventilated areas away from ignition sources .
Q. How can researchers design a synthetic pathway for this tetrahydroisoquinoline derivative?
- Methodological Answer :
- Core Strategy : Adapt methods from structurally similar isoquinolines. For example, Bobbitt’s Pictet-Spengler reaction (condensing phenethylamines with carbonyl compounds) can be modified for stereochemical control .
- Key Steps :
Cyclization : Use trifluoroacetic acid (TFA) or POCl₃ to promote ring closure.
Esterification : React the carboxylic acid intermediate with isobutyl alcohol under Steglich conditions (DCC/DMAP) .
Advanced Research Questions
Q. How can analytical methods resolve contradictions in reported physicochemical properties (e.g., solubility, stability)?
- Methodological Answer :
- Chromatography : Use HPLC with a C18 column and mobile phase of methanol:sodium acetate buffer (pH 4.6, 65:35) for purity assessment . Validate methods per ICH guidelines (precision, LOD/LOQ).
- Spectroscopy : Assign stereochemistry via NOESY NMR or X-ray crystallography. Compare experimental vs. computational (PubChem-derived) IR/UV spectra .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) to identify hydrolytic or oxidative degradation pathways .
Q. What experimental approaches validate the compound’s enantiomeric purity for pharmacological studies?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak® IA column with hexane:isopropanol (90:10) to separate enantiomers. Calibrate with authentic standards .
- Circular Dichroism (CD) : Correlate CD spectra with synthetic intermediates to confirm configuration retention .
- Stereochemical Trapping : Employ enzymatic resolution (e.g., lipases) to isolate enantiomers and assess bioactivity differences .
Q. How can researchers address gaps in toxicological data (e.g., mutagenicity, carcinogenicity)?
- Methodological Answer :
- In Silico Prediction : Use QSAR models (e.g., OECD Toolbox) to predict acute toxicity and prioritize in vitro assays .
- Ames Test : Screen for mutagenicity with Salmonella typhimurium strains TA98/TA100 ± metabolic activation .
- Chronic Toxicity : Conduct 28-day rodent studies, focusing on hepatic/kidney biomarkers if IARC/ACGIH flags arise .
Q. What mechanistic studies elucidate the compound’s reactivity under varying pH and temperature conditions?
- Methodological Answer :
- Kinetic Analysis : Monitor hydrolysis rates via LC-MS in buffers (pH 1–13) at 25–60°C. Fit data to Arrhenius equations to predict shelf life .
- Radical Scavenging : Use DPPH/ABTS assays to assess antioxidant capacity, linked to dihydroxy groups .
- DFT Calculations : Model transition states for ester hydrolysis or oxidation using Gaussian software .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
